molecular formula C18H12F3NO4 B2425521 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide CAS No. 585557-54-6

2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide

Katalognummer: B2425521
CAS-Nummer: 585557-54-6
Molekulargewicht: 363.292
InChI-Schlüssel: MGCLRGUEDIGAIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide is a synthetic chromone derivative of interest in medicinal chemistry and drug discovery research. Chromones are a privileged scaffold in pharmaceutical development, known for their diverse biological activities . The structure of this particular compound, featuring a trifluoromethyl group and a phenyl substituent on the chromone core, is designed to enhance its potential bioactivity and binding affinity to biological targets, as electron-withdrawing groups like trifluoromethyl are known to improve pharmacological properties . This compound is supplied exclusively for investigational purposes. Its primary research applications are anticipated in the areas of oncology and oxidative stress studies, based on the demonstrated activities of closely related analogues. Preclinical research on similar N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides has shown significant in vitro cytotoxic activity against human cancer cell lines, including lung adenocarcinoma (A-549) and breast cancer (MCF-7) . Some derivatives have exhibited promising cytotoxicity, with certain compounds showing IC50 values as low as 6.40 µg/mL against MCF-7 cells, outperforming standard chemotherapeutic agents in experimental models . Furthermore, such chromone derivatives have also demonstrated notable antioxidant potential in assays for DPPH radical, hydrogen peroxide, and nitric oxide (NO) scavenging . The potential mechanism of action is hypothesized to involve interactions with specific protein targets, such as HERA for cytotoxic activity and Peroxiredoxins for antioxidant activity, as suggested by molecular docking studies on analogous compounds . For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety protocols.

Eigenschaften

IUPAC Name

2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO4/c19-18(20,21)17-15(10-4-2-1-3-5-10)16(24)12-7-6-11(8-13(12)26-17)25-9-14(22)23/h1-8H,9H2,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCLRGUEDIGAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of the 4H-Chromen-4-One Core Structure

The foundational step in preparing this compound is the construction of the 4H-chromen-4-one (coumarin) scaffold bearing a trifluoromethyl group at position 2, a phenyl group at position 3, and a hydroxy group at position 7.

Cyclization of Dihydroxyacetophenone Derivatives

The coumarin core is typically synthesized via acid-catalyzed cyclization of 2,4-dihydroxyacetophenone derivatives. For example, 3-chloropropionic acid reacts with resorcinol (1,3-dihydroxybenzene) under Friedel-Crafts conditions using trifluoromethanesulfonic acid at 80°C to yield a chromanone intermediate. Subsequent treatment with triethyl orthoformate and perchloric acid facilitates cyclization to form the 4H-chromen-4-one skeleton.

Key reaction conditions :

  • Resorcinol and 3-chloropropionic acid in trifluoromethanesulfonic acid (1 h, 80°C).
  • Cyclization with triethyl orthoformate and perchloric acid (4 h, 80°C).

Introduction of the Trifluoromethyl and Phenyl Groups

The trifluoromethyl group at position 2 is introduced during the cyclization step by using a trifluoromethyl-substituted acetophenone precursor. For example, 2-trifluoromethyl-4-hydroxyacetophenone undergoes cyclization with triethyl orthoformate to directly incorporate the CF₃ group. The phenyl group at position 3 is introduced via Friedel-Crafts alkylation or through the use of pre-functionalized starting materials.

Functionalization of the 7-Hydroxy Group

The 7-hydroxy group on the coumarin core is critical for introducing the acetamide moiety. Two primary strategies are employed: direct O-alkylation with bromoacetamide or ester-to-amide conversion .

Direct O-Alkylation with α-Bromoacetamide

A one-step method involves reacting the 7-hydroxycoumarin with α-bromoacetamide in the presence of a base. This approach avoids intermediate steps but requires careful control to prevent Smiles rearrangement.

Procedure :

  • Combine 7-hydroxy-4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromene (1.0 equiv), α-bromoacetamide (1.2 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF).
  • Stir at 25°C for 12–24 hours.
  • Isolate the product via aqueous workup and column chromatography.

Yield : 45–60% (dependent on reaction time and temperature).

Ester-to-Amide Conversion

This two-step method first synthesizes the methyl ester intermediate, followed by amidation.

Step 1: O-Alkylation with Methyl Bromoacetate

The 7-hydroxy group is alkylated with methyl bromoacetate under basic conditions:

  • React 7-hydroxycoumarin with methyl bromoacetate (1.5 equiv) and DBU (1,8-diazabicycloundec-7-ene) in n-butanol at 90°C for 3 hours.
  • Purify the ester intermediate (methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate ) via chromatography.

Yield : 63–75%.

Step 2: Amidation of the Ester

The ester is converted to the acetamide via ammonolysis:

  • Treat the ester with ammonia gas in methanol at 60°C for 12 hours under pressure.
  • Alternatively, use HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and ammonium chloride in dimethylformamide (DMF) at 25°C.

Yield : 60–70%.

Optimization and Challenges

Suppressing Smiles Rearrangement

The O-alkylated product is prone to Smiles rearrangement under basic or heated conditions, forming a 7-aminocoumarin derivative. To mitigate this:

  • Use weaker bases (e.g., potassium carbonate instead of DBU).
  • Conduct reactions at lower temperatures (25°C vs. 70°C).

Solvent and Catalyst Selection

  • DMF and n-butanol are optimal for O-alkylation due to high solubility of intermediates.
  • DBU enhances nucleophilicity of the 7-hydroxy group but risks overalkylation.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Advantages Limitations
Direct O-Alkylation K₂CO₃, DMF, 25°C, 24 h 45–60 One-step, fewer intermediates Risk of Smiles rearrangement
Ester-to-Amide DBU, n-butanol, 90°C → NH₃, MeOH 60–70 Higher yield, controlled conditions Multi-step, time-consuming

Analyse Chemischer Reaktionen

2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise as a therapeutic agent in several studies:

  • Anticancer Activity : Research indicates that derivatives of chromenones exhibit significant anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. For instance, compounds similar to 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide have been evaluated for their efficacy against various cancer cell lines, demonstrating IC50 values in the low micromolar range .
  • Anti-inflammatory Effects : The compound's ability to inhibit cyclooxygenase enzymes (COX) suggests potential in treating inflammatory disorders. A study reported that related compounds achieved over 85% inhibition of COX-2 at concentrations as low as 10 µM .

The biological activity of this compound extends to:

  • Antioxidant Properties : The trifluoromethyl group enhances the compound's ability to scavenge free radicals, making it a candidate for protecting against oxidative stress-related diseases .
  • Enzyme Inhibition : It has been tested for its inhibitory effects on various enzymes crucial in metabolic pathways, including cholinesterase and lipoxygenase, which are relevant in neurodegenerative diseases and inflammation .

Material Science

In industrial applications, the compound serves as a precursor for synthesizing advanced materials. Its unique chemical structure allows for modifications that can lead to new polymers or coatings with enhanced properties.

Case Study 1: Anticancer Research

A series of studies conducted on chromenone derivatives demonstrated their ability to inhibit growth in breast cancer cell lines. The derivatives exhibited selective cytotoxicity with minimal effects on normal cells, indicating their potential as targeted cancer therapies .

Case Study 2: Anti-inflammatory Drug Development

Research published in MDPI highlighted the synthesis of chromenone derivatives that significantly reduced inflammation in animal models. The studies measured inflammatory markers in serum and tissue samples before and after treatment with these compounds .

Wirkmechanismus

The mechanism of action of 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Vergleich Mit ähnlichen Verbindungen

2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide can be compared with other chromen derivatives, such as:

    4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl derivatives: These compounds share a similar core structure but differ in the substituents attached to the chromen ring.

    Chromen-7-yl acetamide derivatives: These compounds have variations in the acetamide moiety, which can affect their chemical and biological properties.

    Trifluoromethylated chromen derivatives: These compounds have different functional groups attached to the chromen ring, influencing their reactivity and applications.

The uniqueness of 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

The compound 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide , a derivative of chromen, has garnered attention in medicinal chemistry due to its potential biological activities. Chromen derivatives are known for their diverse pharmacological properties, and the introduction of a trifluoromethyl group is believed to enhance their biological activity and stability.

Structural Characteristics

The molecular structure of the compound includes:

  • A chromen core, which is a bicyclic structure.
  • A phenyl group attached to the chromen ring.
  • A trifluoromethyl group that significantly influences the compound's reactivity and biological interactions.

The IUPAC name indicates the presence of an acetamide functional group, which can contribute to its biological activity by enhancing solubility and interaction with biological targets.

Biological Activity Overview

Research has shown that compounds similar to 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide exhibit various biological activities, including:

  • Antioxidant Activity : Chromen derivatives have been reported to possess significant antioxidant properties, which can help protect cells from oxidative stress.
  • Anti-inflammatory Effects : The inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory activity. Studies indicate that related compounds can moderately inhibit COX-2 and lipoxygenases (LOX), suggesting potential for anti-inflammatory applications .
  • Cytotoxicity Against Cancer Cells : Preliminary studies have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 cells. The IC50 values indicate moderate efficacy, which could be further optimized through structural modifications .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of related chromen derivatives. Key findings include:

  • Cytotoxicity : Compounds similar to the target compound exhibited varying degrees of cytotoxicity against cancer cell lines. For instance, certain derivatives demonstrated IC50 values ranging from 5.4 μM to 30 μM against different targets .
CompoundCell LineIC50 (μM)
3bMCF-710.4
3eHek29318.1
3cMCF-724.3

Molecular Docking Studies

Molecular docking studies have elucidated the interaction mechanisms between these compounds and their biological targets:

  • Binding Interactions : The trifluoromethyl group facilitates strong hydrogen and halogen bonding interactions with enzyme targets, enhancing binding affinity and potentially increasing biological activity .

Case Studies

Several studies have highlighted the potential therapeutic applications of chromen derivatives:

  • Anti-Cancer Activity : A study focused on a series of chromen derivatives demonstrated significant anti-cancer properties through apoptosis induction in cancer cells.
  • Neuroprotective Effects : Some derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential use in neurodegenerative diseases .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide?

Answer:
The synthesis involves coupling acetamide derivatives with substituted chromen-4-one scaffolds. Key steps include:

  • Acetylation/O-Alkylation : Reacting phenolic intermediates (e.g., 7-hydroxycoumarin derivatives) with chloroacetamide under alkaline conditions (Na₂CO₃/CH₂Cl₂) .
  • Purification : Use gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization (e.g., ethyl acetate) to isolate the product .
  • Yield Optimization : Monitor reaction times (e.g., 18–24 hours) and stoichiometric ratios (e.g., 1:1.5 molar ratio of hydrazide to ketone derivatives) to minimize side products .

Basic: How can structural elucidation of this compound be systematically validated?

Answer:
Employ a multi-technique approach:

  • X-ray Crystallography : Resolve the crystal structure to confirm the trifluoromethyl group orientation and acetamide linkage, as demonstrated for analogs in .
  • NMR Analysis : Use ¹H/¹³C NMR to verify substituent positions (e.g., δ ~4.11 ppm for methylene protons adjacent to oxygen, δ ~168 ppm for carbonyl carbons) .
  • Mass Spectrometry : Confirm molecular weight via ESI/APCI(+) (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Advanced: How can discrepancies in reported cytotoxic activity data for similar coumarin-acetamide derivatives be resolved?

Answer:
Contradictions often arise from:

  • Experimental Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or assay protocols (MTT vs. SRB). Standardize assays using WHO-recommended cell lines and controls .
  • Structural Modifications : Compare substituent effects (e.g., trifluoromethyl vs. methanesulfonyl groups) using structure-activity relationship (SAR) studies .
  • Statistical Validation : Apply ANOVA or Tukey’s HSD test to evaluate significance in biological replicates, as seen in split-plot experimental designs .

Advanced: What strategies are effective for assessing environmental persistence and biodegradation pathways of this compound?

Answer:
Adopt a tiered approach:

  • Laboratory Studies : Measure hydrolysis rates (pH 5–9) and photodegradation under UV light, referencing Environmental Protection Agency (EPA) guidelines .
  • Biotic Transformation : Use microbial consortia from contaminated soils to identify metabolites via LC-HRMS .
  • Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential based on logP and solubility data .

Advanced: How can researchers address solubility challenges in pharmacological assays for this compound?

Answer:

  • Co-Solvent Systems : Use DMSO:water (≤1% DMSO) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • pH Adjustment : Exploit the acetamide’s ionizable groups by testing solubility in buffered solutions (pH 2–9) .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve bioavailability, as validated for structurally related chromenones .

Advanced: What analytical methods are recommended for detecting trace impurities in synthesized batches?

Answer:

  • HPLC-DAD/MS : Use C18 columns (acetonitrile/water gradients) to separate and identify impurities (e.g., unreacted intermediates) with ≥95% purity thresholds .
  • Elemental Analysis : Quantify residual catalysts (e.g., Pd or Cu) via ICP-MS, adhering to ICH Q3D guidelines .
  • Stability-Indicating Assays : Perform forced degradation studies (heat, light, oxidation) to monitor impurity profiles over time .

Basic: What safety protocols are critical during handling and storage?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture .
  • Waste Disposal : Neutralize acidic/basic residues before incineration, following EPA hazardous waste guidelines .

Advanced: How can computational modeling aid in predicting the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., COX-2 or topoisomerase II) based on crystallographic data from analogs .
  • MD Simulations : Apply GROMACS to assess stability of ligand-protein complexes over 100-ns trajectories .
  • ADMET Prediction : Utilize SwissADME or pkCSM to estimate permeability (e.g., blood-brain barrier) and toxicity (e.g., hERG inhibition) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.